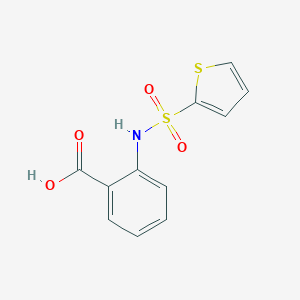

2-(Thiophene-2-sulfonylamino)-benzoic acid

Descripción general

Descripción

2-(Thiophene-2-sulfonylamino)-benzoic acid is a compound that features a thiophene ring and a benzoic acid moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties

Métodos De Preparación

The synthesis of 2-(Thiophene-2-sulfonylamino)-benzoic acid typically involves the reaction of thiophene-2-sulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Análisis De Reacciones Químicas

2-(Thiophene-2-sulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

Aplicaciones Científicas De Investigación

2-(Thiophene-2-sulfonylamino)-benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-(Thiophene-2-sulfonylamino)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity .

Comparación Con Compuestos Similares

Similar compounds to 2-(Thiophene-2-sulfonylamino)-benzoic acid include:

Thiophene-2-sulfonyl chloride: Used as a precursor in the synthesis of sulfonyl-containing compounds.

2-Aminobenzoic acid: A building block for various pharmaceuticals.

Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-2-sulfonic acid, which have similar structural features and applications.

This compound is unique due to the combination of the thiophene ring and the benzoic acid moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(Thiophene-2-sulfonylamino)-benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula: CHN OS

Molecular Weight: 283.32 g/mol

The compound features a thiophene ring substituted with a sulfonylamino group and a benzoic acid moiety, which contributes to its unique reactivity and biological profile.

This compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cancer pathways. The sulfonamide group is known to enhance binding affinity to target enzymes, potentially leading to significant inhibitory effects.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role as an inhibitor of human farnesyltransferase (hFTase), which is crucial in the post-translational modification of proteins involved in oncogenesis. In vitro assays demonstrated that this compound exhibits potent inhibition against hFTase with IC values comparable to established inhibitors.

Table 1: Inhibition Potency Against hFTase

| Compound | IC (nM) | Reference |

|---|---|---|

| This compound | 79 ± 30 | |

| Tipifarnib (R115777) | 6300 ± 360 | |

| Pyridine-2-sulfonyl compound | 25 ± 20 |

Anticancer Activity

In vivo studies have demonstrated that this compound can reduce tumor growth in animal models when administered alongside cytotoxic agents. The compound's mechanism appears to involve the disruption of Ras signaling pathways, which are frequently mutated in various cancers.

Case Study: Tumor Growth Inhibition

A study involving xenograft models of breast cancer showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups:

- Control Group Tumor Size: 150 mm³

- Treatment Group Tumor Size: 60 mm³

- Statistical Significance: p < 0.05

Cytotoxicity Profile

In addition to its enzyme inhibition properties, the cytotoxic effects of this compound were evaluated against several cancer cell lines. The results indicated selective toxicity towards cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 5.0 | High |

| HeLa (Cervical) | 3.5 | Moderate |

| A549 (Lung) | 4.0 | High |

Propiedades

IUPAC Name |

2-(thiophen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)8-4-1-2-5-9(8)12-18(15,16)10-6-3-7-17-10/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUFUBQLKZGNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368055 | |

| Record name | 2-(Thiophene-2-sulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82068-33-5 | |

| Record name | 2-[(2-Thienylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82068-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophene-2-sulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.